4-[(4-bromophenyl)carbonyl]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
4-[(4-Bromophenyl)carbonyl]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound that belongs to the pyrazolone family This compound is characterized by its unique structure, which includes a bromophenyl group, a carbonyl group, and a pyrazolone ring
Preparation Methods
The synthesis of 4-[(4-bromophenyl)carbonyl]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves the reaction of 4-bromobenzoyl chloride with 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography .
Chemical Reactions Analysis
4-[(4-Bromophenyl)carbonyl]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated its potential use in developing anti-inflammatory and anticancer agents.
Industry: It is used in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(4-bromophenyl)carbonyl]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. For instance, it can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The bromophenyl group enhances its binding affinity through hydrophobic interactions and halogen bonding .
Comparison with Similar Compounds
Similar compounds to 4-[(4-bromophenyl)carbonyl]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one include:
4-[(4-Chlorophenyl)carbonyl]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: This compound has a chlorophenyl group instead of a bromophenyl group, which affects its reactivity and binding properties.
4-[(4-Fluorophenyl)carbonyl]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: The fluorophenyl group provides different electronic properties, influencing its chemical behavior.
4-[(4-Methylphenyl)carbonyl]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: The methyl group alters the compound’s steric and electronic characteristics, impacting its reactivity.
Properties
IUPAC Name |
4-(4-bromobenzoyl)-5-methyl-2-phenyl-4H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2/c1-11-15(16(21)12-7-9-13(18)10-8-12)17(22)20(19-11)14-5-3-2-4-6-14/h2-10,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKBNGYRTCIFOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1C(=O)C2=CC=C(C=C2)Br)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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